Gemigliptin (formerly known as LC15-0444) is a synthetically derived organic compound belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of molecules. [] Gemigliptin has gained significant attention in scientific research due to its ability to inhibit the enzymatic activity of DPP-4, a serine protease that plays a crucial role in regulating glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] While clinically used as an antidiabetic agent for type 2 diabetes, Gemigliptin's biological activity has prompted investigations into its potential roles in various other physiological and pathological processes. [, , ]
The synthesis of gemigliptin involves several key steps that utilize various chemical reactions to construct its complex molecular framework.
Gemigliptin has a complex molecular structure with the chemical formula and a molar mass of approximately 489.370 g/mol.
Gemigliptin participates in various chemical reactions that are pivotal for its therapeutic action:
The compound demonstrates a competitive inhibition mechanism characterized by rapid absorption and elimination half-lives ranging from 3.6 to 5.4 hours across different species .
The mechanism by which gemigliptin exerts its effects involves several key physiological processes:
Gemigliptin exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an oral medication.
Gemigliptin is primarily used in clinical settings for:
Gemigliptin (brand name Zemiglo®) represents a significant milestone in antidiabetic drug development as the first novel anti-diabetic agent originating from the Korean pharmaceutical industry. Developed by LG Life Sciences, its discovery program commenced in the early 2000s using structure-based drug design approaches targeting the Dipeptidyl Peptidase-4 enzyme. The compound advanced through preclinical testing and entered clinical development under the internal designation LC15-0444. A New Drug Application was formally submitted to the Korean Food and Drug Administration in July 2011, leading to approval for treating type 2 diabetes mellitus in June 2012. This approval marked Korea's inaugural domestically developed antidiabetic drug entering the global pharmaceutical landscape [1] [4].
Following its Korean approval, international expansion occurred through strategic licensing agreements. LG Life Sciences partnered with Sanofi (France) and Stendhal (Mexico) for commercialization across 104 countries. Subsequent approvals included India (marketed by Sanofi-Synthelabo India in July 2016), Colombia, Costa Rica, Panama, and Ecuador. By 2016, regulatory reviews were ongoing in Russia, Mexico, and Thailand. This global expansion positioned gemigliptin as the fifth Dipeptidyl Peptidase-4 inhibitor introduced worldwide [2] [3] [10].
Table 1: Gemigliptin Approval Timeline
Year | Regulatory Milestone | Region/Country |
---|---|---|
2011 | New Drug Application Submission | South Korea |
2012 | Initial Marketing Approval (Trade name: Zemiglo®) | South Korea |
2016 | Commercial Launch | India |
2012-2016 | Sequential Approvals | Colombia, Costa Rica, Panama, Ecuador |
Gemigliptin belongs to the Dipeptidyl Peptidase-4 inhibitor class of oral antihyperglycemic agents, which prevent the enzymatic degradation of incretin hormones. It demonstrates competitive, reversible inhibition kinetics with a dissociation constant (Ki) of 7.25 ± 0.67 nM against human Dipeptidyl Peptidase-4, reflecting high binding affinity. Pharmacodynamically, gemigliptin exhibits a "slow-off" kinetic profile characterized by rapid association with the enzyme (kon = 4.7 × 10⁵ M⁻¹s⁻¹) and slow dissociation (koff = 3.4 × 10⁻⁴ s⁻¹), enabling sustained enzymatic inhibition exceeding 24 hours after a single 50 mg dose. This prolonged effect underpins its once-daily dosing regimen [4] [6].
The inhibitor demonstrates exceptional selectivity for Dipeptidyl Peptidase-4 over related proteases. In vitro assessments revealed >23,000-fold selectivity against Dipeptidyl Peptidase-8 and Dipeptidyl Peptidase-9—enzymes associated with toxicities in preclinical models. Additionally, gemigliptin shows negligible inhibition (IC₅₀ >400 μM) of other serine proteases including fibroblast activation protein-α, elastase, trypsin, urokinase, and cathepsin G. This selectivity profile potentially enhances its safety relative to less selective Dipeptidyl Peptidase-4 inhibitors [6] [9].
Table 2: Selectivity Profile of Gemigliptin Against Related Enzymes
Enzyme | IC₅₀ (nM) | Selectivity Ratio vs. DPP-4 |
---|---|---|
Dipeptidyl Peptidase-4 | 10.3 | 1 (Reference) |
Dipeptidyl Peptidase-8 | >400,000 | >38,835 |
Dipeptidyl Peptidase-9 | >400,000 | >38,835 |
Fibroblast activation protein-α | >400,000 | >38,835 |
Elastase | >400,000 | >38,835 |
Plasma Dipeptidyl Peptidase-4 inhibition exceeds 80% for over 24 hours post-administration in humans, facilitating sustained glycemic control. In comparative animal studies, gemigliptin demonstrated more prolonged enzyme inhibition than sitagliptin at equivalent doses across rodent, canine, and primate models. Its pharmacodynamic effects include dose-dependent enhancement of active glucagon-like peptide-1 concentrations, improved glucose tolerance, and reduced glycosylated hemoglobin in diabetic models [4] [6] [9].
Gemigliptin [(3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one] possesses a distinctive pyrimidino-piperidine scaffold that differentiates it structurally from other Dipeptidyl Peptidase-4 inhibitors. Its molecular formula is C₁₈H₁₉F₈N₅O₂, with a molar mass of 489.37 g/mol. X-ray crystallographic analysis of the gemigliptin-Dipeptidyl Peptidase-4 complex reveals extensive interactions spanning the S1, S2, and S2 extensive subsites of the enzyme's catalytic domain [4] [5] [9].
The piperidinone moiety anchors within the S1 pocket, forming critical interactions:
Table 3: Key Molecular Interactions of Gemigliptin with Dipeptidyl Peptidase-4
Structural Component | Binding Subsites | Interaction Type | Residues Involved |
---|---|---|---|
Piperidinone moiety | S1 | Hydrogen bond | Tyr631 |
Piperidinone moiety | S1 | Hydrophobic interaction | Tyr666, Tyr662 |
2,4-di(trifluoromethyl)pyrimidine | S2 extensive | Van der Waals/hydrophobic contacts | Phe357, Arg358, Tyr547 |
Amino group | Catalytic site | Electrostatic interaction | Glu205, Glu206 |
Beyond Dipeptidyl Peptidase-4 inhibition, gemigliptin's structure confers additional biochemical properties. The presence of nucleophilic amino groups enables direct trapping of reactive carbonyl species like methylglyoxal—a potent glycating agent elevated in diabetes. In vitro studies demonstrate gemigliptin's dose-dependent inhibition of advanced glycation end-product formation (IC₅₀ = 11.69 ± 0.13 μM), significantly surpassing other Dipeptidyl Peptidase-4 inhibitors (vildagliptin and saxagliptin showed negligible activity). This anti-glycation activity, validated in db/db mice models, suggests potential pleiotropic effects in mitigating diabetic complications independent of its primary enzymatic inhibition [5].
The molecular architecture also influences elimination pathways. Unlike many Dipeptidyl Peptidase-4 inhibitors relying predominantly on renal excretion, gemigliptin undergoes balanced elimination via renal (63.4%) and fecal (27.1%) routes following hepatic metabolism primarily mediated by cytochrome P450 3A4. Unchanged gemigliptin constitutes 39% and 11% of excreted drug in urine and feces, respectively. This balanced clearance profile underpins its pharmacokinetic stability in renal impairment [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7